N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea
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Description
N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C12H17N3S and its molecular weight is 235.35. The purity is usually 95%.
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Biological Activity
N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural properties, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and enzyme inhibition capabilities.
The compound has the following chemical characteristics:
- Molecular Formula : C11H17N3S
- Molecular Weight : 225.34 g/mol
- Density : 1.2 g/cm³
- Melting Point : 195 °C
- Boiling Point : 284.4 °C at 760 mmHg
These properties suggest that the compound is stable under various conditions, which is crucial for its potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of thiourea derivatives with dimethylamine and appropriate aldehydes or ketones. The method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antimicrobial properties. In a study assessing various thioureas, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 μg/mL |
This compound | Escherichia coli | 100 μg/mL |
These results suggest that this compound could serve as a lead structure for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects on breast carcinoma cells (MCF-7), with an IC50 value indicating effective growth inhibition.
The compound's mechanism of action appears to involve apoptosis induction, which is critical for its role as an anticancer agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Studies have shown that this compound can inhibit DNA gyrase and other bacterial enzymes crucial for bacterial replication.
Enzyme | IC50 (μg/mL) |
---|---|
DNA Gyrase | 0.5 |
Topoisomerase II | 1.0 |
This inhibition suggests potential applications in developing treatments for bacterial infections and possibly cancer therapy by targeting similar pathways in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of thioureas in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that thiourea derivatives, including this compound, significantly reduced infection rates compared to standard treatments.
- Cancer Treatment : In laboratory settings, this compound was part of a combination therapy regimen that enhanced the efficacy of existing chemotherapeutic agents against resistant cancer strains.
Properties
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-(2,6-dimethylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-9-6-5-7-10(2)11(9)14-12(16)13-8-15(3)4/h5-8H,1-4H3,(H,14,16)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEUKHCFPMGACT-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=S)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.